Cas no 422532-47-6 (2-({4-(2-phenylethyl)aminoquinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one)

2-({4-(2-phenylethyl)aminoquinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one structure
422532-47-6 structure
商品名:2-({4-(2-phenylethyl)aminoquinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
CAS番号:422532-47-6
MF:C28H29N5OS
メガワット:483.627764463425
CID:5976699
PubChem ID:22589925

2-({4-(2-phenylethyl)aminoquinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-({4-(2-phenylethyl)aminoquinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
    • 2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
    • AKOS002090706
    • 422532-47-6
    • SR-01000565421
    • SR-01000565421-1
    • 2-((4-(phenethylamino)quinazolin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
    • F6548-4462
    • Oprea1_047960
    • インチ: 1S/C28H29N5OS/c34-26(33-19-17-32(18-20-33)23-11-5-2-6-12-23)21-35-28-30-25-14-8-7-13-24(25)27(31-28)29-16-15-22-9-3-1-4-10-22/h1-14H,15-21H2,(H,29,30,31)
    • InChIKey: WJZYOOCYOYMUES-UHFFFAOYSA-N
    • ほほえんだ: S(C1N=C2C=CC=CC2=C(N=1)NCCC1C=CC=CC=1)CC(N1CCN(C2C=CC=CC=2)CC1)=O

計算された属性

  • せいみつぶんしりょう: 483.20928174g/mol
  • どういたいしつりょう: 483.20928174g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 8
  • 複雑さ: 645
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.8

2-({4-(2-phenylethyl)aminoquinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6548-4462-10mg
2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
422532-47-6
10mg
$79.0 2023-09-08
Life Chemicals
F6548-4462-2mg
2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
422532-47-6
2mg
$59.0 2023-09-08
Life Chemicals
F6548-4462-25mg
2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
422532-47-6
25mg
$109.0 2023-09-08
Life Chemicals
F6548-4462-20mg
2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
422532-47-6
20mg
$99.0 2023-09-08
Life Chemicals
F6548-4462-5mg
2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
422532-47-6
5mg
$69.0 2023-09-08
Life Chemicals
F6548-4462-20μmol
2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
422532-47-6
20μmol
$79.0 2023-09-08
Life Chemicals
F6548-4462-15mg
2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
422532-47-6
15mg
$89.0 2023-09-08
Life Chemicals
F6548-4462-2μmol
2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
422532-47-6
2μmol
$57.0 2023-09-08
Life Chemicals
F6548-4462-1mg
2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
422532-47-6
1mg
$54.0 2023-09-08
Life Chemicals
F6548-4462-3mg
2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
422532-47-6
3mg
$63.0 2023-09-08

2-({4-(2-phenylethyl)aminoquinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one 関連文献

2-({4-(2-phenylethyl)aminoquinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-oneに関する追加情報

2-({4-(2-phenylethyl)aminoquinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one: A Comprehensive Overview

The compound with CAS No 422532-47-6, known as 2-({4-(2-phenylethyl)aminoquinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one, is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers and pharmaceutical developers.

The molecular structure of this compound is characterized by the presence of a quinazoline ring system, which is a heterocyclic aromatic structure with two nitrogen atoms. The quinazoline core is further substituted with a sulfanyl group, which is attached to a phenethylamine moiety. Additionally, the molecule incorporates a piperazine ring, which is connected to a phenyl group and serves as a key structural component influencing the compound's pharmacological properties.

Recent research has focused on the bioisosteric relationships within this compound, particularly how the substitution patterns on the quinazoline and piperazine rings influence its binding affinity to various biological targets. Studies have demonstrated that the sulfanyl group plays a critical role in modulating the compound's activity, potentially enhancing its ability to interact with specific receptors or enzymes.

In terms of pharmacodynamics, this compound has shown potential as an antiproliferative agent, with studies indicating its ability to inhibit the growth of cancer cells. The mechanism of action appears to involve interference with key signaling pathways that are critical for cell cycle progression and apoptosis. Furthermore, preclinical data suggest that the compound may exhibit selective toxicity towards cancer cells, minimizing potential off-target effects.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Researchers have employed strategies such as Ullmann coupling and Stille coupling to construct the sulfur-containing heterocyclic framework. These methods have proven effective in achieving high yields and maintaining the integrity of the molecule's complex structure.

From an analytical standpoint, modern spectroscopic techniques such as NMR spectroscopy and mass spectrometry have been instrumental in confirming the compound's structure and purity. These tools have also enabled researchers to study the stereochemical properties of the molecule, which are crucial for understanding its pharmacokinetic behavior.

Looking ahead, ongoing studies are exploring the potential of this compound as a lead molecule for drug development. Researchers are investigating its ability to target specific kinases involved in oncogenesis, as well as its potential for combination therapies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression through preclinical and clinical trials.

In conclusion, 2-({4-(2-phenylethyl)aminoquinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one represents a promising candidate in the quest for novel therapeutic agents. Its unique chemical architecture and demonstrated biological activities position it as a valuable tool for advancing our understanding of disease mechanisms and developing innovative treatment strategies.

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